molecular formula C23H26FN3O4S B4061991 ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

Cat. No.: B4061991
M. Wt: 459.5 g/mol
InChI Key: HIMQGPLTRPCTDE-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C23H26FN3O4S and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.16280565 g/mol and the complexity rating of the compound is 802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and cardiotonic activity of related pyridinecarboxylic acid esters highlight the process of creating compounds with potential positive inotropic activity, albeit inferior to known drugs like milrinone. This demonstrates the compound's relevance in developing new cardiotonic agents (Mosti et al., 1992). Furthermore, studies on isomeric dihydropyridine derivatives with S substituents provide insights into solid-state transformations and allyl migration, showcasing the compound's structural and reactive versatility (Heyde et al., 1991).

Biological Activity

Research on novel pyrido and triazolo quinazolines derived from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate emphasizes the antimicrobial potential of these compounds, suggesting the possibility of developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Chemical Properties and Reactions

The crystal structure analysis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate reveals the compound's geometric and interactive features, contributing to the understanding of its chemical behavior and potential for material science applications (Kumar et al., 2018).

Properties

IUPAC Name

ethyl 5-cyano-6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S/c1-2-31-23(30)20-19(15-10-6-7-11-17(15)24)16(12-25)22(27-21(20)29)32-13-18(28)26-14-8-4-3-5-9-14/h6-7,10-11,14,19-20H,2-5,8-9,13H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMQGPLTRPCTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2CCCCC2)C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 2
ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 4
ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 6
ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

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